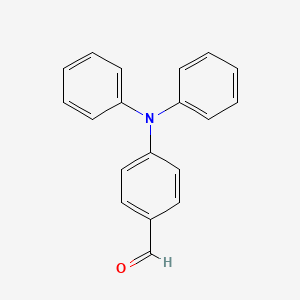

4-(Diphenylamino)benzaldehyde

Vue d'ensemble

Description

4-(Diphenylamino)benzaldehyde is a useful research compound. Its molecular formula is C19H15NO and its molecular weight is 273.3 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 156558. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

It is known that this compound is used as a pharmaceutical intermediate , suggesting that it may be involved in the synthesis or modification of other active compounds.

Mode of Action

It is synthesized via the self-condensation of 4-(N,N-diphenylamino)benzaldehyde and 4′-(diphenylamino)biphenyl-4-carbaldehyde , indicating that it may interact with its targets through a condensation reaction.

Biochemical Pathways

Given its role as a pharmaceutical intermediate , it is likely involved in various biochemical reactions that lead to the formation of active pharmaceutical compounds.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(N,N-Diphenylamino)benzaldehyde. For instance, it is recommended to store this compound under inert gas and avoid air exposure . Its solubility in hot methanol suggests that temperature and solvent environment can affect its physical properties and potentially its reactivity.

Analyse Biochimique

Biochemical Properties

4-(Diphenylamino)benzaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of styryl dyes and other organic compounds. It interacts with various enzymes and proteins, including superoxide dismutases and glutathione reductase, which are crucial for maintaining cellular redox homeostasis . These interactions often involve the disruption of cellular antioxidation systems, leading to the inhibition of microbial growth .

Cellular Effects

The effects of this compound on cells are profound. It has been shown to influence cell function by disrupting cellular antioxidation systems, which can lead to the inhibition of fungal growth . This compound affects cell signaling pathways and gene expression, particularly those involved in oxidative stress responses. Additionally, it impacts cellular metabolism by altering the balance of reactive oxygen species within the cell .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules such as enzymes and proteins involved in antioxidation. It acts as a redox-active compound, disrupting the function of superoxide dismutases and glutathione reductase, leading to oxidative stress and inhibition of microbial growth . This mechanism involves enzyme inhibition and changes in gene expression related to oxidative stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to air and light . Long-term studies have shown that its inhibitory effects on cellular function can persist, although the extent of these effects may diminish over time due to degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it can effectively inhibit microbial growth without causing significant toxicity . At higher doses, toxic effects such as oxidative stress and cellular damage have been observed . These threshold effects highlight the importance of dosage control in experimental settings.

Metabolic Pathways

This compound is involved in metabolic pathways related to oxidative stress and antioxidation. It interacts with enzymes such as superoxide dismutases and glutathione reductase, affecting metabolic flux and metabolite levels . These interactions can lead to changes in the cellular redox state and influence overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions affect its localization and accumulation within specific cellular compartments, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with antioxidation enzymes . Targeting signals and post-translational modifications may direct it to specific compartments or organelles, affecting its activity and function .

Activité Biologique

4-(Diphenylamino)benzaldehyde, with the molecular formula C₁₉H₁₅NO, is an organic compound notable for its unique electronic properties stemming from the diphenylamino moiety attached to a benzaldehyde group. This compound has garnered attention in various fields, particularly in medicinal chemistry and materials science, due to its potential biological activities.

This compound appears as yellowish crystals with a melting point of approximately 66-68 °C. The nitrogen atom in the diphenylamino group adopts a trigonal-planar geometry, influencing its reactivity and interactions in chemical environments. Several synthesis methods have been documented, including bromination techniques which yield derivatives with varying degrees of purity and yield .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although specific mechanisms and efficacy require further investigation.

- Anticancer Activity : Recent studies have explored its anticancer potential. For instance, derivatives synthesized from this compound demonstrated significant antiproliferative activity against various cancer cell lines, including MDA-MB-231 (breast cancer) and A-549 (lung cancer). Compounds derived from this scaffold exhibited IC50 values as low as 0.00803 μM against A-549 cells, indicating strong potency compared to standard chemotherapeutics like cisplatin .

Case Studies and Research Findings

- Antitumor Activity : In a study evaluating the anticancer activity of new compounds derived from this compound, it was found that certain derivatives showed superior activity against both MDA-MB-231 and A-549 cell lines. Specifically, compounds with IC50 values of 0.0103 μM for MDA-MB-231 and 0.0095 μM for A-549 were highlighted as particularly effective .

- Thiosemicarbazone Derivatives : The synthesis of thiosemicarbazone derivatives involving this compound revealed antibacterial and antitumoral properties. These compounds were evaluated for their biological activity, showing promising results in inhibiting bacterial growth and cancer cell proliferation .

- Mechanistic Insights : Studies utilizing molecular docking techniques have elucidated the binding interactions of synthesized compounds with target proteins involved in cancer progression. This approach has provided insights into the structure-activity relationships that govern their biological efficacy .

Summary of Biological Activities

Applications De Recherche Scientifique

Organic Synthesis

The aldehyde functional group in 4-(Diphenylamino)benzaldehyde makes it a versatile building block for organic synthesis. It can participate in various reactions, including:

- Condensation Reactions : The compound can undergo condensation reactions to form complex organic structures, which are crucial in synthesizing more complex molecules.

- Ligand Formation : It serves as a ligand in coordination chemistry, where the diphenylamino group can interact with metal ions to form complexes with potential catalytic properties.

Medicinal Chemistry

Research indicates that this compound may have potential biological activities. It has been explored as an intermediate in synthesizing various bioactive compounds, including:

- Antimicrobial Agents : Some studies suggest that this compound exhibits antimicrobial properties, although further investigation is required to elucidate its mechanisms of action and efficacy.

- Pharmaceutical Development : The diphenylamine moiety is present in numerous bioactive molecules, indicating that this compound could be a precursor for developing new drugs with enhanced solubility and binding properties.

Materials Science

In materials science, the unique electronic properties of this compound make it suitable for developing functional materials:

- Polymer Synthesis : The compound can be utilized as a building block for polymers or other materials designed for specific electronic or optical applications.

- Fluorescent Dyes : It has been used in the synthesis of fluorescent dyes, which have applications in imaging and sensing technologies .

Case Studies and Research Findings

Several studies highlight the utility of this compound in innovative applications:

- Synthesis of Thiosemicarbazones : A study demonstrated the synthesis of thiosemicarbazones using this compound as a starting material. This compound was refluxed with 4-phenylthiosemicarbazide to yield new derivatives with potential antibacterial and antitumoral properties .

- Fluorescence Studies : Research on the synthesis of triphenylamine-based fluorescent molecules showed that derivatives containing this compound exhibited strong fluorescence, making them suitable for applications in photonics and optoelectronics .

Propriétés

IUPAC Name |

4-(N-phenylanilino)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO/c21-15-16-11-13-19(14-12-16)20(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UESSERYYFWCTBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7063340 | |

| Record name | Benzaldehyde, 4-(diphenylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4181-05-9 | |

| Record name | Benzaldehyde, 4-(diphenylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004181059 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Diphenylamino)benzaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156558 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 4-(diphenylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 4-(diphenylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7063340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Diphenylamino)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4-(diphenylamino)benzaldehyde?

A1: The molecular formula of this compound is C19H15NO, and its molecular weight is 273.33 g/mol.

Q2: What are the key spectroscopic characteristics of this compound?

A2: this compound can be characterized by various spectroscopic techniques, including:

- NMR Spectroscopy: 1H NMR and 13C NMR analyses provide detailed information about the hydrogen and carbon environments within the molecule, respectively. []

- FTIR Spectroscopy: This technique identifies functional groups present in the molecule by analyzing their characteristic vibrational frequencies. [, , ]

- UV-Vis Spectroscopy: UV-Vis spectra reveal the compound's absorption characteristics, providing insights into its electronic structure and potential applications in optoelectronics. [, , ]

- Mass Spectrometry (MS): MS helps determine the molecular weight and fragmentation pattern of the compound, confirming its identity. []

Q3: What is known about the thermal stability of this compound and its derivatives?

A3: Thermal properties, including melting point and thermal stability, have been investigated using techniques like Differential Scanning Calorimetry (DSC). This information is crucial for understanding the compound's behavior at elevated temperatures and its suitability for various applications. []

Q4: Can this compound act as a catalyst?

A4: Yes, this compound has shown promise as an organocatalyst in several polymerization reactions:

- Thiol-ene Click Polymerization: It efficiently catalyzes the polymerization of dithiols and divinyl ethers under visible light, producing polythioethers with controlled end groups. []

- Visible Light-Induced RAFT Polymerization: It functions as an organophotoredox catalyst in the reversible addition-fragmentation chain transfer (RAFT) polymerization of methacrylates under visible light. []

Q5: Have computational methods been employed to study this compound?

A5: Yes, computational chemistry plays a crucial role in understanding the properties and behavior of this compound and its derivatives.

- Density Functional Theory (DFT): DFT calculations are used to predict electronic properties such as orbital energies and energy gaps, which are essential for understanding the compound's optical and electrochemical behavior. [, ]

- Molecular Docking Studies: Docking simulations have been employed to investigate the interactions of this compound derivatives with biological targets, providing insights into their potential as pharmaceuticals. [, ]

Q6: How do structural modifications of this compound impact its properties?

A6: Research has shown that structural changes to this compound significantly influence its properties:

- Aggregation-Induced Emission (AIE): Introduction of specific functional groups can lead to AIE properties, where the compound exhibits enhanced fluorescence upon aggregation. This phenomenon has implications for sensing and imaging applications. [, ]

- Electronic Properties: The nature and position of substituents on the aromatic rings affect the compound's electron-donating or -accepting ability, impacting its optical and electrochemical properties. [, , ]

- Solubility and Bioavailability: Modifications can be introduced to modulate the compound's solubility in various media, ultimately influencing its bioavailability and potential for pharmaceutical applications. []

Q7: What are some promising applications of this compound and its derivatives?

A7: Research highlights the diverse applications of this compound and its derivatives:

- Optoelectronic Materials: The compound's electronic and optical properties make it suitable for use in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs). [, , ]

- Fluorescent Probes: Derivatives exhibiting AIE or solvatochromic properties show potential as sensitive and selective fluorescent probes for detecting ions like hypochlorite (ClO-) or monitoring pH changes in live cells. [, , ]

- Gas Sensors: Solid-state materials incorporating this compound can detect acidic gases through changes in their fluorescence properties. []

- Nanoporous Polymers: The compound serves as a building block for synthesizing nanoporous organic polymers with high surface areas, suitable for capturing gases like SO2 and CO2. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.